molecular formula C19H28ClN5O3S B2595411 N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride CAS No. 1189859-53-7

N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride

Cat. No.: B2595411
CAS No.: 1189859-53-7
M. Wt: 441.98
InChI Key: RDHZTVASPQTVMJ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be synthesized through cyclization reactions involving diethylenetriamine and appropriate reagents . The final step involves the sulfonation of the benzene ring and subsequent coupling with the imidazole and piperazine intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Scientific Research Applications

N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biological processes . The piperazine ring may interact with neurotransmitter receptors, influencing neurological functions .

Properties

IUPAC Name

N,N-diethyl-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S.ClH/c1-4-24(5-2)28(26,27)17-8-6-16(7-9-17)18(25)22-12-14-23(15-13-22)19-20-10-11-21(19)3;/h6-11H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHZTVASPQTVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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